molecular formula C19H43NO3Si B12554513 16-(Trimethoxysilyl)hexadecan-1-amine CAS No. 193157-95-8

16-(Trimethoxysilyl)hexadecan-1-amine

Cat. No.: B12554513
CAS No.: 193157-95-8
M. Wt: 361.6 g/mol
InChI Key: ZAHRDLFBMPVJPG-UHFFFAOYSA-N
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Description

16-(Trimethoxysilyl)hexadecan-1-amine is a silane coupling agent with the molecular formula C19H43NO3Si. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Trimethoxysilyl)hexadecan-1-amine typically involves the reaction of hexadecylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:

    Reaction Setup: A round-bottom flask is equipped with a stirrer and a condenser.

    Reactant Addition: Hexadecylamine and trimethoxysilane are added to the flask.

    Reaction Conditions: The mixture is heated to a specific temperature (usually around 50°C) and stirred for several hours.

    Product Isolation: The reaction mixture is cooled, and the product is isolated through filtration or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

16-(Trimethoxysilyl)hexadecan-1-amine undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanol groups.

    Condensation: Silanol groups can further react to form siloxane bonds.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Various electrophiles can be used to react with the amine group.

Major Products Formed

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane bonds, leading to polymeric structures.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

16-(Trimethoxysilyl)hexadecan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Utilized in the modification of surfaces for biomolecule immobilization.

    Medicine: Employed in drug delivery systems to improve the stability and bioavailability of therapeutic agents.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.

Mechanism of Action

The primary mechanism of action of 16-(Trimethoxysilyl)hexadecan-1-amine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. The amine group can interact with various functional groups, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propylamine
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • (3-Aminopropyl)triethoxysilane

Uniqueness

Compared to similar compounds, 16-(Trimethoxysilyl)hexadecan-1-amine has a longer alkyl chain, which can provide enhanced hydrophobicity and flexibility in certain applications. This unique structure allows it to form more stable and durable bonds, making it particularly useful in demanding industrial and scientific environments.

Properties

CAS No.

193157-95-8

Molecular Formula

C19H43NO3Si

Molecular Weight

361.6 g/mol

IUPAC Name

16-trimethoxysilylhexadecan-1-amine

InChI

InChI=1S/C19H43NO3Si/c1-21-24(22-2,23-3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h4-20H2,1-3H3

InChI Key

ZAHRDLFBMPVJPG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCCCCCCCCCCCCN)(OC)OC

Origin of Product

United States

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